(3R)-3-[4-(trifluoromethyl)phenyl]piperidine
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Overview
Description
(3R)-3-[4-(trifluoromethyl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[4-(trifluoromethyl)phenyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, copper catalysts are often used in the synthesis and modification of trifluoromethylated compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
(3R)-3-[4-(trifluoromethyl)phenyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving biological systems to understand its interactions and effects.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (3R)-3-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound has similar structural features and is used in analgesic studies.
FDA-approved trifluoromethyl group-containing drugs: These compounds share the trifluoromethyl group and have various pharmacological activities.
Uniqueness
(3R)-3-[4-(trifluoromethyl)phenyl]piperidine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H14F3N |
---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
(3R)-3-[4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2/t10-/m0/s1 |
InChI Key |
DPGBDWYHWVSZPK-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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